

# Spectroscopic Profile of Dichlorodiisopropylsilane (CAS 7751-38-4): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Diisopropyldichlorosilane

Cat. No.: B1349932

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dichlorodiisopropylsilane (CAS number 7751-38-4), a versatile organosilicon compound. Due to its applications as a protecting group reagent and in the synthesis of silicone polymers, a thorough understanding of its spectroscopic characteristics is essential for researchers and professionals in drug development and material science.<sup>[1]</sup> This document compiles available spectroscopic data and presents detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, tailored for a volatile and moisture-sensitive compound of this nature.

## Compound Identification

CAS Number	7751-38-4
Chemical Name	Dichlorodiisopropylsilane
Synonyms	Diisopropyldichlorosilane
Molecular Formula	C <sub>6</sub> H <sub>14</sub> Cl <sub>2</sub> Si
Molecular Weight	185.17 g/mol
Appearance	Colorless to pale yellow liquid

## Spectroscopic Data

A complete set of publicly available, peer-reviewed spectroscopic data for Dichlorodiisopropylsilane is not readily accessible. The following tables summarize the available and expected spectroscopic information.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for Dichlorodiisopropylsilane are not available in the public domain at the time of this publication. However, based on the molecular structure, the following spectral characteristics can be predicted:

- $^1\text{H}$  NMR: A septet for the methine (CH) proton and a doublet for the methyl ( $\text{CH}_3$ ) protons of the isopropyl groups.
- $^{13}\text{C}$  NMR: Two distinct signals are expected, one for the methine carbon and one for the methyl carbons.

Table 1: Predicted NMR Data for Dichlorodiisopropylsilane

Nucleus	Predicted Chemical Shift (ppm)	Predicted Multiplicity
$^1\text{H}$ (CH)	1.5 - 2.0	Septet
$^1\text{H}$ ( $\text{CH}_3$ )	1.0 - 1.3	Doublet
$^{13}\text{C}$ (CH)	20 - 30	N/A
$^{13}\text{C}$ ( $\text{CH}_3$ )	15 - 25	N/A

### Infrared (IR) Spectroscopy

Specific, tabulated IR absorption peaks for Dichlorodiisopropylsilane are not readily available. However, characteristic vibrational modes for organosilicon compounds can be expected.

Table 2: Expected IR Absorption Bands for Dichlorodiisopropylsilane

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C-H (stretch, sp <sup>3</sup> )	2970 - 2850	Strong
C-H (bend)	1470 - 1365	Medium
Si-C (stretch)	850 - 750	Strong
Si-Cl (stretch)	600 - 450	Strong

## Mass Spectrometry (MS)

Electron impact mass spectrometry data reveals a characteristic fragmentation pattern for Dichlorodiisopropylsilane.

Table 3: Mass Spectrometry Data for Dichlorodiisopropylsilane

m/z	Relative Intensity (%)	Possible Fragment
184	12.1	[M] <sup>+</sup> (molecular ion with <sup>35</sup> Cl <sub>2</sub> )
186	8.3	[M+2] <sup>+</sup> (isotopic peak with one <sup>37</sup> Cl)
188	1.5	[M+4] <sup>+</sup> (isotopic peak with two <sup>37</sup> Cl)
141	52.8	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
143	36.0	Isotopic peak of [M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
113	100.0	[M - C <sub>3</sub> H <sub>7</sub> - Cl] <sup>+</sup> or [SiCl(C <sub>3</sub> H <sub>7</sub> )] <sup>+</sup>
115	67.5	Isotopic peak of [SiCl(C <sub>3</sub> H <sub>7</sub> )] <sup>+</sup>
63	8.6	[SiCl] <sup>+</sup>
43	29.5	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
41	13.2	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Given the moisture-sensitive and volatile nature of Dichlorodiisopropylsilane, specific handling and experimental procedures are required to obtain high-quality spectroscopic data.

### NMR Spectroscopy Protocol ( $^1\text{H}$ and $^{13}\text{C}$ ) for Air-Sensitive Compounds

- **Sample Preparation (Inert Atmosphere):** All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent hydrolysis of the chlorosilane.
- **Solvent Selection:** Use a dry, deuterated solvent stored over molecular sieves. Deuterated chloroform ( $\text{CDCl}_3$ ) or benzene- $\text{d}_6$  are suitable choices.
- **Sample Concentration:** For  $^1\text{H}$  NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive  $^{13}\text{C}$  NMR, a higher concentration (50-100 mg) is recommended.
- **NMR Tube:** Use a J. Young NMR tube or a standard NMR tube sealed with a secure cap under an inert atmosphere.
- **Data Acquisition:**
  - Acquire a standard one-dimensional  $^1\text{H}$  spectrum.
  - Acquire a proton-decoupled one-dimensional  $^{13}\text{C}$  spectrum.
  - Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

### FT-IR Spectroscopy Protocol for Neat Liquids

- **Sample Preparation:** As Dichlorodiisopropylsilane is a liquid, a neat spectrum can be obtained by placing a small drop of the compound between two dry, infrared-transparent salt plates (e.g., NaCl or KBr).
- **Instrument Setup:**

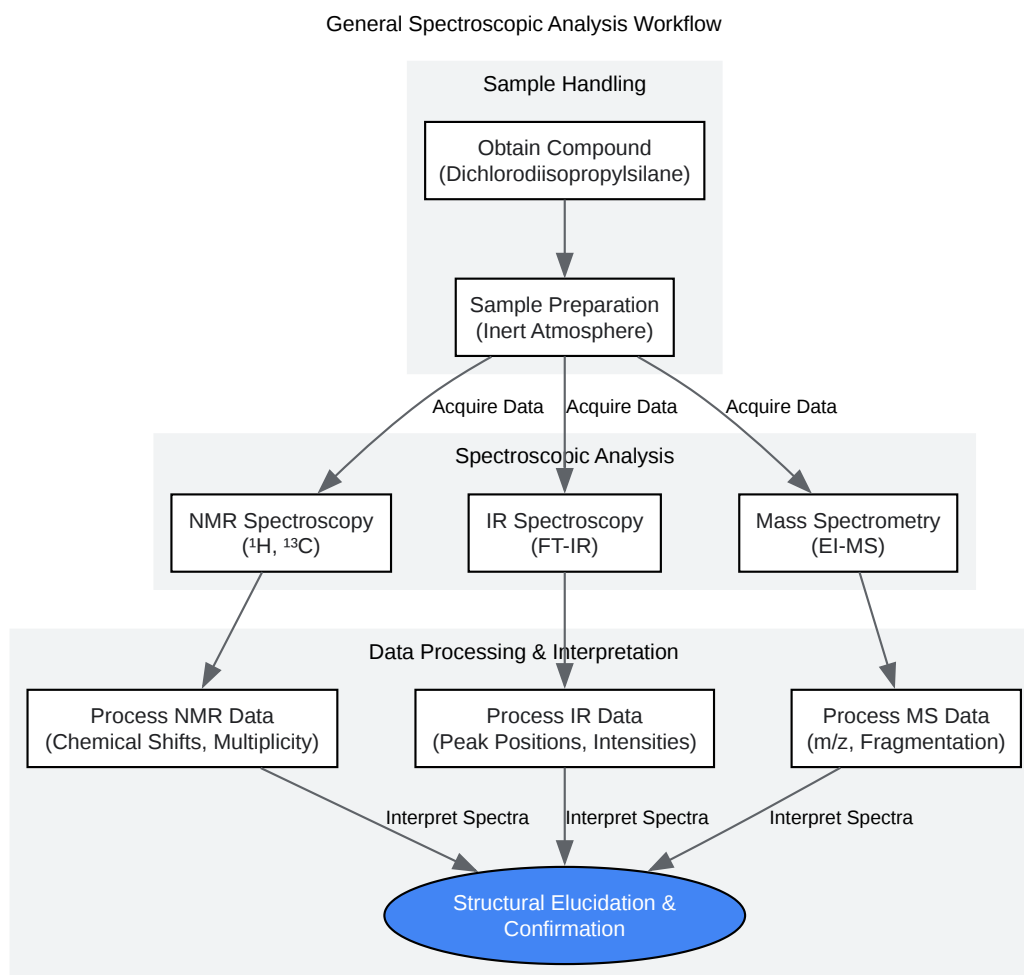
- Record a background spectrum of the clean, empty salt plates.
- Set the spectral range to 4000-400  $\text{cm}^{-1}$ .
- Select an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Acquisition: Place the prepared salt plates in the spectrometer's sample holder and acquire the spectrum.
- Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

## Electron Impact Mass Spectrometry (EI-MS) Protocol for Volatile Liquids

- Sample Introduction: Due to its volatility, Dichlorodiisopropylsilane can be introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. For air-sensitive compounds, a specialized cold inlet system is recommended to prevent sample degradation.
- Ionization: Utilize electron impact (EI) ionization, typically at 70 eV, to induce fragmentation.
- Mass Analysis: Scan a mass range appropriate for the compound and its expected fragments (e.g.,  $m/z$  10-250).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. The isotopic pattern for chlorine ( $^{35}\text{Cl}:$  $^{37}\text{Cl} \approx 3:1$ ) is a key diagnostic feature.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like Dichlorodiisopropylsilane.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. organomation.com [organomation.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Dichlorodiisopropylsilane (CAS 7751-38-4): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349932#cas-number-7751-38-4-spectroscopic-data-nmr-ir-ms]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)